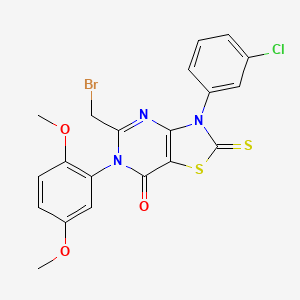
Malt1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malt1-IN-13 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein involved in the regulation of immune responses and is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome complex. This complex plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are essential for immune cell activation and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Malt1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Malt1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Malt1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of MALT1 and its role in immune cell signaling and activation.
Mecanismo De Acción
Malt1-IN-13 exerts its effects by inhibiting the protease activity of MALT1. This inhibition disrupts the CBM signalosome complex, preventing the activation of NF-κB signaling pathways. As a result, the transcription of NF-κB target genes is suppressed, leading to reduced immune cell activation and proliferation. The molecular targets of this compound include the protease domain of MALT1 and various substrates involved in NF-κB signaling .
Comparación Con Compuestos Similares
MI-2: Another MALT1 inhibitor with similar protease inhibitory activity.
Mepazine: A phenothiazine compound that inhibits MALT1 by binding to an allosteric site.
Thioridazine: A closely related phenothiazine compound with MALT1 inhibitory activity
Uniqueness of Malt1-IN-13: this compound is unique in its ability to specifically target the protease activity of MALT1, making it a potent inhibitor with potential therapeutic applications. Its specificity and potency distinguish it from other MALT1 inhibitors, making it a valuable tool for research and drug development .
Propiedades
Fórmula molecular |
C20H15BrClN3O3S2 |
|---|---|
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-(3-chlorophenyl)-6-(2,5-dimethoxyphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3 |
Clave InChI |
GNPKXYIFNQXYPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















